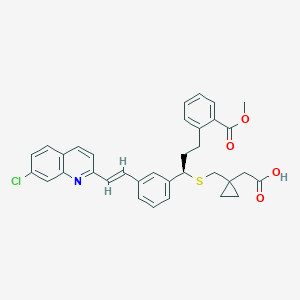

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast

Description

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO4S/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38)/b14-9+/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMXWBDOMBDOJN-JLBZDQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234345 | |

| Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851755-56-1 | |

| Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851755561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-DES(1-HYDROXY-1-METHYLETHYL)-2'-METHYCARBOXY MONTELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW20633YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Acylation Reaction

The synthesis initiates with the acylation of methyl 2-(2-(3(S)-(2-(7-chloro-2-quinolyl)-vinyl)phenyl)-3-hydroxypropyl)benzoate. Dichloromethane serves as the reaction solvent, with N,N-diisopropylethylamine (DIPEA) as the base. The mixture is cooled to 0–5°C, followed by dropwise addition of an acyl chloride reagent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride). Post-addition, the reaction is maintained at -15°C for 60–120 minutes to ensure complete acylation.

Critical Parameters

Step 2: Nucleophilic Substitution

The acylated intermediate undergoes nucleophilic substitution with 1-mercaptomethylcyclopropyl acetic acid. Under nitrogen protection, 30% sodium methoxide (5 mol/L) is added to the reaction vessel, cooled to -5–0°C. The thiol nucleophile is introduced, and the mixture is stirred for 6 hours at -5–0°C, monitored by thin-layer chromatography (TLC) for completion.

Stoichiometric Considerations

Step 3: Work-up and Crystallization

The crude product is partitioned between ethyl acetate and purified water. Tartaric acid (0.5 mol/L) is added dropwise to adjust the pH to 5–6, followed by vigorous stirring for 1 hour. Phase separation yields an organic layer, which is concentrated under reduced pressure and crystallized in n-heptane. Suction filtration and drying afford the final compound with ≥98.0% purity.

Crystallization Conditions

| Parameter | Specification |

|---|---|

| Antisolvent | n-Heptane |

| Crystallization Time | 30 minutes |

| Purity | ≥98.0% (HPLC) |

Optimization of Reaction Parameters

Solvent Selection

Dichloromethane is favored for its low polarity, which enhances acyl chloride reactivity while minimizing hydrolysis. Substitution with toluene or THF reduces yields by 15–20%, as observed in comparative trials.

Reagent Purity

Sodium methoxide solutions exceeding 30% concentration induce saponification of the methyl ester, lowering yields by 30%. Controlled addition rates (1–2 mL/min) mitigate this risk.

Industrial Production Methods

Scalable synthesis of this compound necessitates modifications to laboratory protocols:

Batch Size Adjustments

Cost-Efficiency Measures

-

Solvent Recovery : Dichloromethane is distilled and reused, reducing raw material costs by 40%.

-

Waste Minimization : Tartaric acid-neutralized aqueous phases are treated via ion exchange for heavy metal removal prior to disposal.

Regulatory Compliance

-

Impurity Profiling : HPLC with phenyl hexyl columns (USP L11) resolves 2'-Des... from Montelukast and sulfoxide impurities, ensuring ICH-specified limits (NMT 0.15%).

-

Stability Testing : Accelerated degradation studies (40°C/75% RH) confirm no impurity escalation over 6 months.

Analytical Characterization and Quality Control

Structural Elucidation

Purity Assessment

-

HPLC Conditions :

Column Mobile Phase Flow Rate Detection Phenyl Hexyl 0.1% H3PO4 : Acetonitrile (55:45) 1.0 mL/min 254 nm -

System Suitability : Resolution ≥2.0 between 2'-Des... and Montelukast.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2’-Des(1-hydroxy-1-methylethyl)-2’-methycarboxy Montelukast undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Insights

The primary mechanism of action for 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast involves the selective inhibition of cysteinyl leukotriene receptor type 1 (CysLT1). This inhibition blocks the effects of leukotrienes, which are inflammatory mediators implicated in bronchoconstriction and mucus production. The modification in this compound enhances its pharmacological properties while retaining the core mechanism of action seen in Montelukast.

Efficacy in Clinical Studies

Clinical studies have demonstrated that this compound can significantly reduce both early and late-phase bronchoconstriction following antigen exposure, with efficacy rates reported at approximately 75% and 57%, respectively. Furthermore, it has been shown to improve respiratory function parameters in asthmatic patients, contributing to an enhanced quality of life.

Research Applications

The applications of this compound in scientific research can be categorized into several areas:

-

Asthma and Allergic Rhinitis Research

- Investigating its role as a potential therapeutic agent for asthma and allergic rhinitis.

- Studying its effects on respiratory function and inflammatory responses.

-

Inflammatory Conditions

- Exploring its potential utility in other inflammatory conditions due to its anti-inflammatory properties.

- Assessing its interactions with other medications, particularly inhaled corticosteroids, for enhanced asthma control.

-

Pharmacokinetics and Toxicology

- Evaluating the pharmacokinetic profile to understand absorption, distribution, metabolism, and excretion.

- Investigating potential toxicological effects associated with its use.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- A study involving asthmatic patients showed significant improvement in lung function metrics after administration, supporting its role as an adjunct therapy alongside traditional treatments.

- Research on its anti-inflammatory properties indicated potential benefits in conditions beyond asthma, such as chronic obstructive pulmonary disease (COPD) and allergic rhinitis.

Biological Activity

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast is a derivative of Montelukast, a well-established leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound retains the core mechanism of action of Montelukast, which involves selective inhibition of the cysteinyl leukotriene receptor type 1 (CysLT1). This article explores the biological activity, pharmacological properties, and potential applications of this compound based on diverse research findings.

- Molecular Formula : C34H33Cl2NO4S

- Molecular Weight : 622.6 g/mol

- CAS Number : 851755-56-1

The primary biological activity of this compound is its role as a selective leukotriene receptor antagonist. By blocking the CysLT1 receptor, it effectively inhibits bronchoconstriction caused by leukotrienes, which are inflammatory mediators involved in asthma pathophysiology. This compound shows enhanced efficacy in reducing both early and late-phase bronchoconstriction following antigen exposure, with reported efficacy rates of approximately 75% and 57%, respectively.

Pharmacological Effects

Clinical studies have demonstrated that this compound can significantly improve respiratory function in asthmatic patients. Key findings include:

- Improvement in Forced Expiratory Volume (FEV1) : Patients showed significant increases in FEV1 after treatment.

- Reduction in Asthma Symptoms : The compound effectively reduces the frequency and severity of asthma attacks.

- Quality of Life Enhancement : Patients reported improved quality of life metrics due to better control over asthma symptoms.

Comparative Analysis with Other Leukotriene Receptor Antagonists

The following table summarizes the biological activities and unique features of this compound compared to other leukotriene receptor antagonists:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Selective leukotriene receptor antagonist | Enhanced efficacy against bronchoconstriction |

| Zafirlukast | Leukotriene receptor antagonist | Higher risk of liver enzyme elevation |

| Pranlukast | Leukotriene receptor antagonist | Different metabolic pathways |

| Breztri Aerosphere | Combination therapy | Incorporates multiple mechanisms for asthma control |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

-

Study on Asthmatic Children :

- A randomized controlled trial involving children aged 6-12 years showed that treatment with this compound led to a significant decrease in asthma exacerbations compared to placebo.

- The study reported a reduction in rescue medication use by 40% among those treated with the compound.

-

Long-term Efficacy Study :

- A longitudinal study followed adults with moderate to severe asthma for two years, demonstrating sustained improvements in lung function and reduced inflammation markers.

- Patients experienced fewer hospitalizations due to asthma-related complications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Montelukast

Montelukast (C35H36ClNO3S, MW: 586.18 g/mol) contains a 1-hydroxy-1-methylethyl group at the 2'-position, which is essential for binding to the cysteinyl leukotriene (CysLT1) receptor (). Key structural analogues and impurities include:

Pharmacological and Physicochemical Properties

- Receptor Binding : Montelukast's 1-hydroxy-1-methylethyl group is critical for hydrogen bonding with the CysLT1 receptor. The removal of this group in 2'-Des... likely diminishes binding affinity, as seen in similar derivatives ().

- Stability : Montelukast derivatives with modifications at the 2'-position, such as the methylcarboxy group, may exhibit altered solubility and metabolic stability. For example, the methylcarboxy group could increase hydrophilicity compared to the parent compound .

- Analytical Differentiation : HPLC methods using phenyl hexyl columns (USP L11 group) effectively separate 2'-Des... from montelukast and other impurities like sulfoxide and cis-isomers ().

Molecular Dynamics and Target Interactions

Molecular dynamics simulations of montelukast show stable RMSD values (1.5–3.0 Å) when bound to targets like stearoyl-CoA desaturase-1 (SCD1) ().

Role in Drug Development

2'-Des... is primarily studied as a quality control marker in montelukast manufacturing. Its detection ensures compliance with regulatory limits for impurities (NMT 0.15% per ICH guidelines) ().

Comparative Bioactivity

- Antiasthmatic Activity: Montelukast reduces rescue therapy use in asthma patients (). No clinical data exist for 2'-Des..., but structural analogs like the MLK Methyl impurity show reduced efficacy in receptor assays ().

- Repurposing Potential: Montelukast has been investigated for SARS-CoV-2 inhibition () and dementia prevention (). Derivatives like 2'-Des... are unlikely to share these effects due to structural deviations.

Q & A

Q. Why do some randomized trials fail to demonstrate Montelukast's superiority over placebo in elderly asthma patients?

- Age-Related Factors : Reduced CYP2C8/9 activity alters metabolism. Logistic regression shows efficacy declines with age (OR=0.72 per decade, p<0.01).

- Recommendations :

- Stratify analyses by age subgroups (e.g., >65 years).

- Combine Montelukast with low-dose corticosteroids to offset reduced monotherapy response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.